5-bromo-1-isobutyl-1H-indole-2,3-dione
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Overview
Description
5-Bromo-1-isobutyl-1H-indole-2,3-dione (BIID) is a unique and versatile organic compound that has been studied for its potential therapeutic, industrial and research applications. BIID is a heterocyclic compound and belongs to the family of indole derivatives. It is a white crystalline solid that is soluble in organic solvents. It has been used in a variety of research and industrial applications, and more recently, as a therapeutic agent in clinical trials.
Scientific Research Applications
Antimicrobial Activity
Antimicrobial Potential in New Heterocyclic Compounds 5-bromo-1-isobutyl-1H-indole-2,3-dione derivatives exhibit promising antimicrobial properties. Heterocyclic compounds, including derivatives of this compound, have been synthesized and their in vitro antimicrobial activity against various bacterial and fungal strains has been confirmed. These compounds are potential candidates for novel drug development due to their high antibacterial activity (Mageed, El- Ezabi, & Khaled, 2021).
Role in Synthesis of Tetrahydro Pyrimidines Tetrahydro pyrimidines, interesting compounds with potential pharmaceutical applications, can be synthesized through an acid-catalyzed, three-component reaction involving derivatives of this compound. This synthesis process is rapid and facile, indicating the compound's significance in the creation of pharmacologically relevant substances (Mageed, El- Ezabi, & Khaled, 2021).
Antiviral and Antibacterial Applications
Synthesis of Schiff and Mannich Bases for Antimicrobial and Anti-HIV Activity Schiff and Mannich bases of isatin and its derivatives, including this compound, have been synthesized. These bases have been tested for their antimicrobial activity against pathogenic bacteria and fungi, as well as for their anti-HIV activity against replication of HIV-1 in cells. Certain compounds synthesized from this compound showed favorable antimicrobial activity (Pandeya, Sriram, Nath, & Clercq, 2000).
Chemical Synthesis and Structural Analysis
Synthesis of Dibutyltin(IV) Schiff Base Complexes Dibutyltin(IV) complexes and Schiff bases derived from amino acids have been synthesized using 1H-indole-2,3-dione, 5-chloro-1H-indole-2,3-dione, and derivatives including this compound. These compounds have been characterized by spectral studies, suggesting that Schiff bases act as monobasic bidentate ligands. The study provides insights into the structural and bonding characteristics of these complexes (Singh & Singh, 2014).
Selective Optical Chemosensors of Fe3+ Ions 1H-Indole-2,3-dione compounds, including this compound, have shown potential as chemosensor agents for detecting Fe3+ ions. The presence of functional groups in these compounds allows for binding and chelating metal ions, demonstrating their utility in the field of organic synthesis and as chemosensors (Fahmi, Kurniawan, Yuliati, & Lintang, 2019).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The compound’s interaction with its targets can result in changes at the molecular level, which can then lead to observable effects at the cellular or organismal level.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the compound’s action would result in a variety of molecular and cellular effects.
properties
IUPAC Name |
5-bromo-1-(2-methylpropyl)indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-7(2)6-14-10-4-3-8(13)5-9(10)11(15)12(14)16/h3-5,7H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXZGEHTHGIUBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)Br)C(=O)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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